

Quinuclidin-3-one basic properties and structure

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Compound of Interest

Compound Name: Quinuclidin-3-one

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An In-depth Technical Guide to the Core Properties and Structure of **Quinuclidin-3-one**

Quinuclidin-3-one, systematically named 1-Azabicyclo[2.2.2]octan-3-one, is a bicyclic ketone that serves as a pivotal intermediate in organic and medicinal chemistry.^[1] Its rigid, sterically defined structure provides a unique scaffold for the synthesis of complex, biologically active molecules.^[1] This guide delves into the fundamental properties, structure, and experimental protocols associated with **Quinuclidin-3-one**, offering valuable insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The core physicochemical properties of **Quinuclidin-3-one** are summarized in the table below, providing a quantitative overview for easy reference.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₁ NO	[2][3]
Molecular Weight	125.17 g/mol	[2][3][4]
Appearance	White to off-white crystalline solid	
Melting Point	200 °C	[5]
Melting Point (HCl salt)	>300 °C (decomposes)	[6]
Boiling Point (Predicted)	204.9 ± 23.0 °C	[5][7]
pKa of Conjugate Acid	7.2	[2]
Topological Polar Surface Area	20.3 Å ²	[3]
CAS Number	3731-38-2	[2][3]

Molecular Structure

Quinuclidin-3-one is characterized by a bicyclic structure known as a quinuclidine ring system, which is a 1-azabicyclo[2.2.2]octane core.[1] The molecule's rigidity is a key feature, stemming from the fused ring system where the nitrogen atom is located at a bridgehead position. A ketone functional group is present at the C-3 position, which is a primary site for various chemical transformations.[1] This combination of a rigid scaffold and a reactive ketone group makes it a valuable building block in synthetic chemistry.[1]

Caption: Chemical structure of **Quinuclidin-3-one** (1-Azabicyclo[2.2.2]octan-3-one).

Experimental Protocols

Synthesis of Quinuclidin-3-one Hydrochloride via Dieckmann Condensation

A common and improved method for synthesizing **quinuclidin-3-one** hydrochloride involves a one-pot Dieckmann condensation followed by hydrolysis and decarboxylation.[8]

- Preparation of Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate: Ethyl piperidine-4-carboxylate is condensed with methyl chloroacetate in the presence of sodium carbonate.[8]
- Dieckmann Condensation: The resulting diester undergoes an intramolecular condensation reaction in the presence of a strong base, such as potassium tert-butoxide.[8]
- Hydrolysis and Decarboxylation: The intermediate product is then subjected to acidic hydrolysis and subsequent decarboxylation to yield **quinuclidin-3-one**. [8]
- Salt Formation: The final product is typically converted to its hydrochloride salt by treatment with hydrochloric acid for improved stability and handling.[9]



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Caption: Workflow for the synthesis of **Quinuclidin-3-one** Hydrochloride.

Characterization Methods

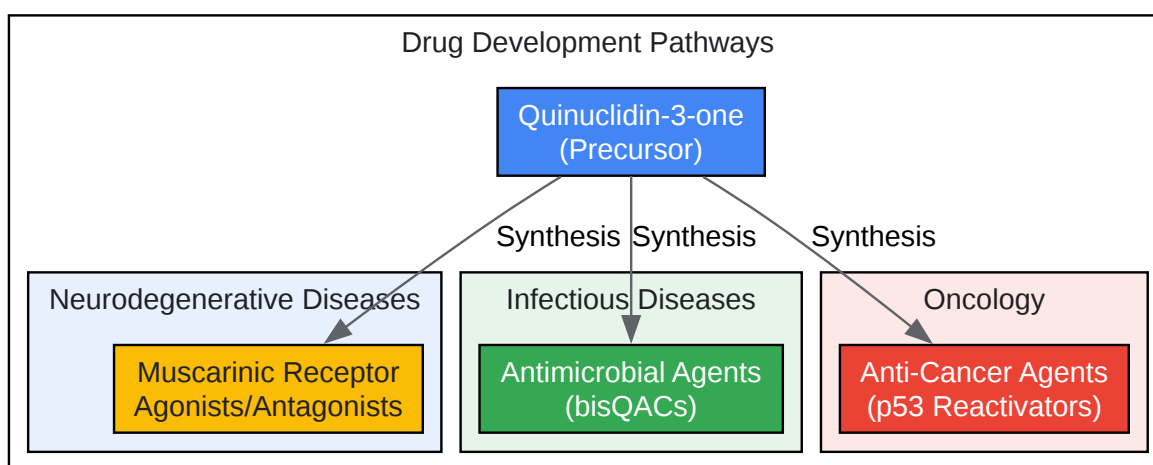
The structural elucidation and purity assessment of **Quinuclidin-3-one** are typically performed using a combination of spectroscopic and chromatographic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the chemical structure and connectivity of the atoms in the bicyclic ring system.[1][10]
- Infrared (IR) Spectroscopy: The presence of the ketone functional group is confirmed by a characteristic strong absorption band for the C=O stretch.
- Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and confirm its elemental composition.[1]
- Chromatography (GC/HPLC): Gas chromatography (GC) or high-performance liquid chromatography (HPLC) are employed to assess the purity of the synthesized compound.[1] For instance, GC can be used to monitor the completion of reactions during synthesis.

Role in Drug Development and Signaling Pathways

Quinuclidin-3-one is not typically pharmacologically active itself but serves as a crucial building block for a wide array of therapeutic agents.[1] Its rigid framework allows for the precise spatial arrangement of functional groups, which is critical for specific interactions with biological targets.

- **Muscarinic Receptor Ligands:** Derivatives of **quinuclidin-3-one** are integral to the synthesis of muscarinic M1 and M3 receptor agonists and antagonists. These compounds have shown potential in treating conditions such as Alzheimer's disease and urinary incontinence.[10]
- **Antimicrobial Agents:** The quinuclidine scaffold has been used to develop novel bisquaternary ammonium compounds (bisQACs) with potent antimicrobial activity against various bacterial strains, including resistant ones.[1][11] The mechanism of action often involves the disruption of bacterial cell membranes.[11]
- **Anti-Cancer Agents:** Recent research has focused on synthesizing **quinuclidin-3-one** derivatives as potential anti-proliferative agents.[12] Some derivatives are designed to reactivate the p53 tumor suppressor pathway, inducing apoptosis in cancer cells.[1][13]



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Caption: **Quinuclidin-3-one** as a versatile precursor in different therapeutic areas.

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